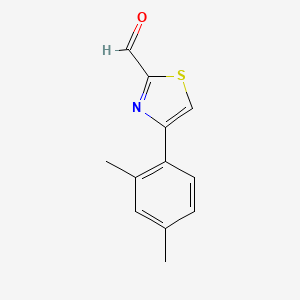

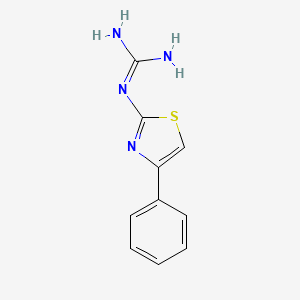

1-(4-Phenyl-1,3-thiazol-2-yl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine" is a guanidine derivative that is part of a broader class of compounds with significant biological and chemical interest. Guanidines are known for their role in biological systems and their potential as pharmaceuticals. The papers provided discuss various guanidine derivatives, their synthesis, molecular structures, and potential applications, particularly in medicinal chemistry .

Synthesis Analysis

The synthesis of guanidine derivatives is a topic of interest in the field of organic chemistry. Paper describes a phenyliodine(III) diacetate-mediated oxidative cyclization method to construct 5-guan

Scientific Research Applications

Quantum Chemical Studies and Tautomeric States

Research has elucidated the tautomeric states of compounds similar to "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine," highlighting the preferred structural configurations based on quantum chemical studies. These compounds, particularly featuring the 2-(thiazol-2-yl)guanidine unit, demonstrate significant electronic structures and properties, such as hidden divalent N(I) character, which could have implications in medicinal chemistry and material science (Bhatia et al., 2012).

Antimicrobial and Antifungal Applications

A variety of derivatives incorporating the thiazole moiety, similar to "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine," have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies reveal that such compounds exhibit promising activity against a range of bacterial and fungal strains, suggesting their potential as novel antimicrobial and antifungal agents (Dabholkar & Parab, 2011).

Synthesis and Structural Analysis

The crystal structure and synthesis processes of compounds containing the guanidine fragment, akin to "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine," have been extensively studied. These analyses provide insights into the structural characteristics and the interactions within the crystal lattice, offering valuable information for the design and development of new compounds with enhanced properties (He et al., 2012).

Biological Evaluation and Potential Drug Candidates

Research has also focused on evaluating the biological activities of compounds containing the thiazole moiety. These studies aim to identify potential drug candidates by synthesizing and testing various derivatives for their antibacterial, antifungal, and other biological activities. The results indicate that these compounds could serve as promising leads in drug discovery (Patel & Patel, 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

One study mentions that a compound with a similar structure, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine.

Result of Action

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENKQMMVXFFZPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396088 |

Source

|

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-1,3-thiazol-2-yl)guanidine | |

CAS RN |

2507-81-5 |

Source

|

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)

![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)

![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)